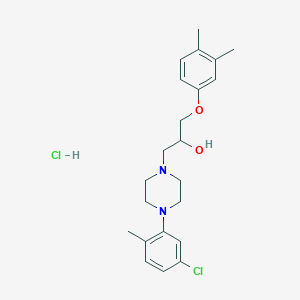

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol hydrochloride

Description

Properties

IUPAC Name |

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(3,4-dimethylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClN2O2.ClH/c1-16-5-7-21(12-18(16)3)27-15-20(26)14-24-8-10-25(11-9-24)22-13-19(23)6-4-17(22)2;/h4-7,12-13,20,26H,8-11,14-15H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJRXVIOZSBAJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(CN2CCN(CC2)C3=C(C=CC(=C3)Cl)C)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol hydrochloride typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 5-chloro-2-methylphenylamine with an appropriate dihaloalkane under basic conditions.

Attachment of the Phenoxy Group: The phenoxy group is introduced by reacting the piperazine intermediate with 3,4-dimethylphenol in the presence of a suitable base.

Formation of the Hydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced piperazine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol hydrochloride has several scientific research applications, including:

Medicinal Chemistry: It is used in the development of new therapeutic agents, particularly for its potential pharmacological activities.

Biological Studies: The compound is studied for its interactions with biological targets, such as receptors and enzymes.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Piperazine-Based Analogues with Substituted Phenyl Groups

The compound shares structural motifs with several piperazine derivatives:

- HBK Series (HBK14–HBK19): These compounds feature phenoxy-ethoxyethyl or phenoxy-propyl chains linked to a piperazine core. For example, HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) has a chloro-methylphenyl substituent, analogous to the 5-chloro-2-methylphenyl group in the target compound. However, HBK15 includes a methoxyphenyl group on the piperazine, which may alter receptor selectivity compared to the dimethylphenoxy group in the target compound .

- Compound 11n () : 1-(3,4-Dimethylphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea contains a 3,4-dimethylphenyl group but incorporates a urea-thiazole scaffold, diverging significantly in backbone structure .

Propanol-Linked Piperazine Derivatives

- 1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol hydrochloride (): This analogue substitutes the 5-chloro-2-methylphenyl group with a 4-chlorophenoxy moiety and replaces the 3,4-dimethylphenoxy with a 4-methoxyphenylpiperazine. Such modifications likely impact lipophilicity and metabolic stability .

Pharmacological and Physicochemical Comparisons

Receptor Binding and Selectivity

Piperazine derivatives often target serotonin (5-HT) or dopamine receptors. For instance:

- HBK Series () : HBK15 and HBK17 exhibit affinity for 5-HT1A receptors, with HBK15 showing higher selectivity due to its chloro-methylphenyl group. The target compound’s 5-chloro-2-methylphenyl substituent may similarly enhance receptor specificity .

- Urea-Thiazole Derivatives () : Compound 11n demonstrated moderate serotonin receptor antagonism (IC50 ~150 nM), attributed to its dimethylphenyl group. The target compound’s lack of a urea-thiazole moiety may reduce off-target effects .

Physicochemical Properties

- Molecular Weight and Polarity: The target compound (MW: ~463.4 g/mol) is heavier than HBK15 (MW: ~435.3 g/mol) due to its additional methyl groups. Its LogP is estimated to be higher than 1-(4-chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazinyl]-propan-2-ol (), suggesting improved membrane permeability .

- Synthetic Yields : Urea-thiazole derivatives () show yields >85%, while the HBK series () reports similar efficiency. The target compound’s commercial availability implies scalable synthesis .

Data Tables

Table 1. Key Structural and Pharmacological Features of Selected Analogues

Biological Activity

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol hydrochloride is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

The compound's chemical structure can be represented as follows:

- Molecular Formula : C16H23ClN2O

- Molecular Weight : 294.82 g/mol

- LogP : 3.9809 (indicating moderate lipophilicity)

| Property | Value |

|---|---|

| Molecular Formula | C16H23ClN2O |

| Molecular Weight | 294.82 g/mol |

| LogP | 3.9809 |

| Polar Surface Area | 19.5903 Ų |

| Hydrogen Bond Acceptors | 2 |

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. A study found that various piperazine derivatives demonstrated moderate to good antimicrobial activity against a range of bacterial strains, suggesting that this compound may share similar properties .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects, particularly as potential anxiolytics and antidepressants. The presence of the piperazine ring in this compound suggests it may interact with neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation .

Acetylcholinesterase Inhibition

Virtual screening studies have shown that some piperazine derivatives can inhibit human acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. This inhibition could enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .

Case Studies and Research Findings

- Antimicrobial Screening : A series of studies on piperazine derivatives highlighted their effectiveness against various bacterial strains, with some compounds showing higher efficacy than standard antibiotics .

- Neuropharmacological Assessment : In vivo studies have demonstrated that certain piperazine compounds can reduce anxiety-like behaviors in animal models, indicating their potential as therapeutic agents for anxiety disorders .

- Mechanistic Insights : Molecular docking studies suggest that this compound may bind to specific sites on AChE, providing insights into its mechanism of action as an inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.